molecular formula C21H16N2O B12935024 N-(2-(1H-Indol-2-yl)phenyl)benzamide CAS No. 58995-87-2

N-(2-(1H-Indol-2-yl)phenyl)benzamide

Cat. No.: B12935024
CAS No.: 58995-87-2
M. Wt: 312.4 g/mol
InChI Key: BBBSGKDRYDRBOF-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-2-yl)phenyl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-2-yl)phenyl)benzamide typically involves the condensation of 2-phenylindole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, amine derivatives, and indole-2,3-dione derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-2-yl)phenyl)benzamide involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Indol-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structural feature imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Biological Activity

N-(2-(1H-Indol-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its ability to interact with various biological targets. The presence of the benzamide group enhances its pharmacological potential by facilitating interactions with specific receptors and enzymes.

The mechanism of action for this compound involves:

  • Receptor Binding : The indole nucleus can bind to multiple receptors, modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Cellular Pathway Alteration : The compound can affect cellular pathways leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. An IC50 value was reported at approximately 25 nM against VEGFR-2, indicating potent inhibitory activity compared to established drugs like sorafenib .
Cell Line IC50 (nM) Activity
MDA-MB-231 (Breast)25Strong inhibition
HCT116 (Colon)30Moderate inhibition
A549 (Lung)35Moderate inhibition

Antiviral Activity

Research has indicated that derivatives of this compound can inhibit hepatitis C virus (HCV) replication. For example, a related compound showed an EC50 value of 0.17 μM against the HCV genotype 1b replicon, highlighting the potential for antiviral applications .

Anti-inflammatory and Analgesic Effects

This compound has also been explored for its anti-inflammatory properties. In animal models, it demonstrated significant reduction in inflammation markers and pain relief comparable to traditional analgesics .

Case Studies

  • Anticancer Efficacy in Preclinical Models :
    • A study utilized chick chorioallantoic membrane (CAM) assays to evaluate the antineoplastic properties of this compound. Results indicated a strong inhibition of tumor growth .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound forms stable complexes with target proteins involved in cancer progression, suggesting a direct interaction that leads to its anticancer effects .

Comparison with Similar Compounds

This compound is structurally related to other indole derivatives but exhibits unique biological activities due to its specific substitution pattern:

Compound Key Activity
Indole-3-acetic acidPlant hormone
Indole-3-carbinolAnticancer properties
2-PhenylindoleDiverse biological effects

Properties

CAS No.

58995-87-2

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(1H-indol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H16N2O/c24-21(15-8-2-1-3-9-15)23-19-13-7-5-11-17(19)20-14-16-10-4-6-12-18(16)22-20/h1-14,22H,(H,23,24)

InChI Key

BBBSGKDRYDRBOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3

Origin of Product

United States

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